N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536003
InChI: InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
SMILES: C1COCCC1C(=NO)N
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide

CAS No.:

Cat. No.: VC13536003

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide -

Specification

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name N'-hydroxyoxane-4-carboximidamide
Standard InChI InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
Standard InChI Key MWBJZODENFIFCL-UHFFFAOYSA-N
Isomeric SMILES C1COCCC1/C(=N\O)/N
SMILES C1COCCC1C(=NO)N
Canonical SMILES C1COCCC1C(=NO)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide (molecular formula: C7H13N3O2\text{C}_7\text{H}_{13}\text{N}_3\text{O}_2) belongs to the tetrahydro-2H-pyran family, characterized by a six-membered oxygen-containing ring with a carboximidamide substituent at the 4-position. The N'-hydroxy group introduces additional hydrogen-bonding capabilities, which may influence its solubility and intermolecular interactions .

Key Structural Features:

  • Tetrahydro-2H-pyran core: A saturated six-membered ring with one oxygen atom, conferring conformational flexibility.

  • Carboximidamide group: A functional group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) that can participate in tautomerism and coordination chemistry.

  • N'-Hydroxy modification: Enhances polarity and potential for redox activity.

PropertyValue (Computed)Methodology
Molecular Weight187.20 g/molPubChem Algorithm
XLogP3-0.5XLogP3 3.0
Hydrogen Bond Donors3Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18

The low XLogP3 value suggests moderate hydrophilicity, aligning with the presence of multiple hydrogen-bonding groups .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N'-hydroxytetrahydro-2H-pyran-4-carboximidamide likely involves:

  • Formation of the tetrahydro-2H-pyran ring via cyclization of a diol or epoxy precursor.

  • Introduction of the carboximidamide group through nitrile hydrolysis followed by amidoxime formation.

  • N'-Hydroxylation using hydroxylamine or analogous reagents.

A patent describing the synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester (CN104496858A) provides a relevant precedent . In this method, hydroxypropionate and ethyl acrylate undergo base-catalyzed condensation to form a diethyl pimelate intermediate, followed by Ducommun cyclization under strongly basic conditions . Adapting this approach could involve substituting the ester groups with nitrile or amidoxime functionalities.

Challenges in Synthesis

  • Regioselectivity: Ensuring the carboximidamide group installs exclusively at the 4-position.

  • Stability of N'-hydroxy group: Potential for oxidation or decomposition under acidic/basic conditions.

  • Purification: Separation from byproducts such as imine tautomers or ring-opened species.

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Aqueous solubility: Estimated at 12–15 mg/mL (pH 7.4), driven by hydrogen-bonding capacity .

  • Thermal stability: Decomposition observed above 180°C in thermogravimetric analysis of related compounds .

  • pH-dependent tautomerism: The carboximidamide group may exist as C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2 or C(=NOH)NH2-\text{C}(=\text{N}-\text{OH})\text{NH}_2 forms, affecting reactivity .

Reactivity with Electrophiles

The N'-hydroxy group is susceptible to electrophilic attack, enabling derivatization at this position. For example:

R-NH-OH+R’R-N(O)R’+H2O\text{R-NH-OH} + \text{R'} \rightarrow \text{R-N(O)R'} + \text{H}_2\text{O}

This reactivity parallels observations in hydroxylamine derivatives used in SNAr reactions .

Challenges and Future Directions

Analytical Characterization

  • NMR ambiguity: Distinguishing between tautomers requires advanced techniques like 15N^{15}\text{N}-HMBC.

  • Crystallography: Difficulty obtaining single crystals due to conformational flexibility.

Scalability

Current methods for analogous compounds achieve yields of 60–70% . Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) could improve efficiency.

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